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Compound of Interest

Compound Name: 1-Phenyl-2-butene

Cat. No.: B075058

Spectroscopic Analysis of 1-Phenyl-2-butene: A
Technical Guide

This guide provides a detailed interpretation of the spectroscopic data for 1-phenyl-2-butene,
catering to researchers, scientists, and professionals in drug development. It encompasses
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed
experimental protocols, and visual diagrams to illustrate key concepts and workflows.

Data Presentation

The spectroscopic data for (E)-1-phenyl-2-butene is summarized below. The data for the (2)-
isomer is less commonly reported and may show slight variations, particularly in the NMR
spectra due to different spatial arrangements of the substituents around the double bond.

1H NMR Data for (E)-1-Phenyl-2-butene
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Chemical Shift (8)

Coupling Constant

Protons Multiplicity

ppm (J) Hz
H-4 (CHs) ~1.7 Doublet ~6.0
H-1 (CH2) ~3.3 Doublet ~6.0
H-2, H-3 (CH=CH) ~5.5 Multiplet
Aromatic (CeH5s) ~7.1-7.3 Multiplet

Note: Data is typically acquired in CDCls. Chemical shifts are referenced to TMS at 0 ppm.

13C NMR Data for (E)-1-Phenyl-2-butene

Direct experimental 13C NMR data with assigned chemical shifts for 1-phenyl-2-butene is not

readily available in public databases. However, based on established principles of 33C NMR

spectroscopy and data from analogous compounds, the expected chemical shifts are

presented below.

Expected Chemical Shift

Carbon Rationale
(3) ppm
C-4 (CHs) 15-20 Aliphatic methyl group.
C-1 (CH2) 35-45 Benzylic methylene group.
C-2, C-3 (CH=CH) 120-140 Alkene carbons.
Aromatic carbons, with the
Aromatic (CeH5s) 125-145 ipso-carbon being the most

deshielded.
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] Wavenumber . . .
Functional Group Intensity Vibration Mode
(cm™)

C-H (Aromatic) 3000-3100 Medium Stretching

C-H (Aliphatic) 2850-3000 Medium Stretching

C=C (Aromatic) 1450-1600 Medium to Weak Stretching

C=C (Alkene) ~1650 Weak Stretching
Out-of-plane bending

=C-H (Alkene) ~965 Strong
(trans)

C-H (Aromatic) 690-900 Strong Out-of-plane bending

mlz Relative Intensity Proposed Fragment

132 Moderate [M]* (Molecular lon)

117 High [M - CH3]*

91 High [C7H7]* (Tropylium ion)

77 Moderate [CeHs]* (Phenyl ion)

Experimental Protocols

o Sample Preparation: Dissolve 5-10 mg of 1-phenyl-2-butene in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube. Add a small amount of an
internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to O

ppm.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is
locked onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity.

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time
of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence to obtain singlets for each carbon. Due to the low natural abundance of 13C, a
larger number of scans is required compared to *H NMR. Typical parameters include a 30-
45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to
obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the
'H NMR spectrum to determine the relative number of protons.

Sample Preparation (Neat Liquid): As 1-phenyl-2-butene is a liquid at room temperature,
the spectrum can be obtained as a thin film. Place one to two drops of the neat liquid
between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin,
uniform film.

Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR
spectrometer.

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, acquire
the sample spectrum. The instrument will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum. Typically,
16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400

cm™1,

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus
wavenumber (cm~1). Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a gas chromatograph (GC-MS) for separation and purification before analysis. The
sample is vaporized in the ion source.

lonization: In the ion source, the vaporized sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This process ejects an electron from the molecule,
forming a radical cation known as the molecular ion ([M]*e).

Fragmentation: The high energy of the ionization process causes the molecular ion to be in a
highly excited state, leading to its fragmentation into smaller, charged fragments and neutral
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radicals or molecules.

o Mass Analysis: The positively charged ions (molecular ion and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer
separates the ions based on their mass-to-charge ratio (m/z).

» Detection: An electron multiplier detector records the abundance of each ion at a specific m/z
value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and
is called the base peak.
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[https://www.benchchem.com/product/b075058#spectroscopic-data-interpretation-for-1-
phenyl-2-butene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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